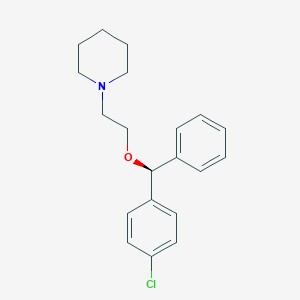
4'-氯乙酰苯胺
概述
描述
4’-Chloroacetanilide, also known as N-(4-chlorophenyl)acetamide, is an organic compound with the molecular formula C₈H₈ClNO. It is a derivative of acetanilide, where a chlorine atom is substituted at the para position of the phenyl ring. This compound is primarily known for its role as an impurity in acetaminophen (paracetamol) and has applications in various chemical processes .
科学研究应用
4’-Chloroacetanilide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its role as an impurity in pharmaceutical formulations and its effects on drug efficacy.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
4’-Chloroacetanilide is a chemical compound with the molecular formula CH3CONHC6H4Cl It is known to be a main impurity present in acetaminophen .
Biochemical Pathways
Related compounds such as butachlor, another chloroacetanilide herbicide, have been observed to undergo microbial degradation via hydrolysis, including two pathways: deacylation and dealkylation .
Pharmacokinetics
It is known that the compound is a solid at room temperature, with a melting point of 176-178 °c . Its solubility is 0.95 g/L (experimental) , which may impact its bioavailability.
生化分析
Biochemical Properties
The biochemical properties of 4’-Chloroacetanilide are not fully understood. It is known that this compound can interact with various enzymes and proteins. For instance, it has been used as an internal standard for isosorbide dinitrate in the assay of sustained-release tablets or capsules containing nitroglycerin, isosorbide dinitrate, or pentaerythritol tetranitrate by high-performance liquid chromatography .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Chloroacetanilide may change over time. This could be due to the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
4’-Chloroacetanilide may be involved in various metabolic pathways. It could interact with enzymes or cofactors, and may also affect metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, and may also affect its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: 4’-Chloroacetanilide can be synthesized through the acetylation of 4-chloroaniline. The reaction involves the use of acetic anhydride or acetyl chloride as the acetylating agent. The general reaction is as follows: [ \text{4-chloroaniline} + \text{acetic anhydride} \rightarrow \text{4’-chloroacetanilide} + \text{acetic acid} ]
Industrial Production Methods: In industrial settings, the synthesis of 4’-chloroacetanilide is typically carried out in large reactors where 4-chloroaniline is reacted with acetic anhydride under controlled temperature and pressure conditions. The reaction mixture is then purified through crystallization or distillation to obtain the desired product .
化学反应分析
Types of Reactions: 4’-Chloroacetanilide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or using reducing agents like sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of 4-chloroaniline.
Substitution: Formation of various substituted acetanilides.
相似化合物的比较
- 4-Methylacetanilide
- 4-Nitroacetanilide
- 4-Fluoroacetanilide
Comparison: 4’-Chloroacetanilide is unique due to the presence of the chlorine atom, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity patterns and biological activities. For instance, 4-nitroacetanilide is more prone to reduction reactions, while 4-fluoroacetanilide has different electronic effects due to the fluorine atom .
属性
IUPAC Name |
N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUOCFNAWIODMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060228 | |
| Record name | 4-Chloroacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] White or light brown powder; [Alfa Aesar MSDS] | |
| Record name | p-Chloroacetanilide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6502 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
333 °C | |
| Record name | P-CHLOROACETANILIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1410 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
PRACTICALLY INSOL IN /COLD/ WATER; READILY SOL IN ALC, ETHER; READILY SOL IN CARBON DISULFIDE; SLIGHTLY SOL IN CARBON TETRACHLORIDE, BENZENE, SOL IN HOT WATER | |
| Record name | P-CHLOROACETANILIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1410 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.385 AT 22 °C/4 °C | |
| Record name | P-CHLOROACETANILIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1410 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000963 [mmHg] | |
| Record name | p-Chloroacetanilide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6502 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
ORTHORHOMBIC CRYSTALS FROM AQ GLACIAL ACETIC ACID, ALCOHOL, OR ACETONE | |
CAS No. |
539-03-7 | |
| Record name | N-(4-Chlorophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=539-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Chloroacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Chloroacetanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40563 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-Chloroacetanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=444 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(4-chlorophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Chloroacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-chloroacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.917 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-CHLOROACETANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I0LI34G5J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | P-CHLOROACETANILIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1410 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
178-179 °C | |
| Record name | P-CHLOROACETANILIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1410 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical techniques are commonly used to determine the presence and quantity of 4'-Chloroacetanilide?
A1: Several analytical methods have been employed to characterize and quantify 4'-Chloroacetanilide. These include:
- Gas Chromatography (GC): GC coupled with mass spectrometry (GC/MS) offers a direct and selective approach for quantifying 4'-Chloroacetanilide, particularly in pharmaceutical preparations. This technique allows for the separation and identification of the compound based on its retention time and mass spectral characteristics. [, , ]
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with diode-array detection (HPLC-DAD), provides a robust and sensitive method for analyzing 4'-Chloroacetanilide in various matrices. This technique leverages the compound's unique chromatographic behavior to separate it from other components, allowing for accurate quantitation using a UV-Vis detector. [, , , , , , , , ]
- Thin Layer Chromatography (TLC): TLC coupled with densitometry offers a simple and cost-effective approach for the identification and quantification of 4'-Chloroacetanilide in pharmaceutical formulations, particularly tablets. This method relies on the compound's differential migration on a TLC plate, followed by densitometric analysis to determine its concentration. []
Q2: Can you elaborate on the specific applications of these analytical techniques in studying 4'-Chloroacetanilide?
A2: Certainly!
- GC/MS: This technique excels in determining 4'-Chloroacetanilide alongside other related substances, especially in complex mixtures. It's particularly valuable for stability-indicating studies, allowing researchers to assess the degradation of a drug substance and quantify potential impurities like 4'-Chloroacetanilide. []
- HPLC-DAD: This method shines in analyzing multi-component pharmaceutical products, such as cough and cold medications, where 4'-Chloroacetanilide might be present as an impurity. The diode-array detector allows for the simultaneous detection of multiple compounds, including 4'-Chloroacetanilide, at their respective wavelengths. []
- TLC: Being a simpler and more accessible technique, TLC proves useful for routine quality control analysis of pharmaceutical products containing 4'-Chloroacetanilide. It helps confirm the identity and purity of the drug substance by separating it from potential impurities. []
Q3: What is known about the toxicity of 4'-Chloroacetanilide?
A3: 4'-Chloroacetanilide is considered a potential genotoxic and nephrotoxic impurity. [, ] It has been found to induce the formation of methemoglobin in erythrocytes. This process, driven by the oxidation of hemoglobin, can disrupt oxygen transport in the body. [, , ]
Q4: Are there any studies on the long-term effects of exposure to 4'-Chloroacetanilide?
A4: While research has identified 4'-Chloroacetanilide as a potential impurity in pharmaceutical products and explored its metabolic pathways, specific long-term toxicity studies on this compound are limited in the provided research.
Q5: What is the molecular formula and weight of 4'-Chloroacetanilide?
A5: The molecular formula of 4'-Chloroacetanilide is C8H8ClNO, and its molecular weight is 169.61 g/mol.
Q6: How do structural modifications to the 4'-Chloroacetanilide molecule impact its biological activity?
A6: The presence of the chlorine atom at the 4' position of the acetanilide moiety is crucial for its interaction with certain enzymes, like aryl acylamidase. [] Modifications to this structure, such as substitution at different positions or alteration of the amide bond, can significantly alter its activity and metabolic fate.
Q7: How is 4'-Chloroacetanilide metabolized?
A7: Studies have shown that 4'-Chloroacetanilide can be metabolized by various organisms, including fish and microorganisms, via different pathways. One prominent pathway involves the enzyme aryl acylamidase, which catalyzes the hydrolysis of the amide bond, leading to the formation of 4-chloroaniline. [, ] Other metabolic transformations include N-deacetylation to 4-chloroaniline, N-hydroxylation to form N-hydroxy-4-chloroacetanilide, and subsequent oxidation to 4-chloronitrosobenzene. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














